Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)-
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Overview
Description
Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)- is a complex organic compound that features a methanone group attached to a cyclopentenyl and a dihydropyranyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)- typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as Lewis acids or transition metals may be employed to facilitate the cyclization and substitution reactions .
Chemical Reactions Analysis
Types of Reactions
Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentenyl and dihydropyranyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are often employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)- exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, 3,4-dihydro-: Shares the dihydropyran ring but lacks the cyclopentenyl group.
3,6-Dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran: Similar structure but with different substituents on the pyran ring.
Uniqueness
Methanone, 1-cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)- is unique due to the combination of its methanone, cyclopentenyl, and dihydropyranyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
649570-53-6 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
cyclopenten-1-yl(3,4-dihydro-2H-pyran-6-yl)methanone |
InChI |
InChI=1S/C11H14O2/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10/h5,7H,1-4,6,8H2 |
InChI Key |
IXGLNZITWLDLFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C(=O)C2=CCCCO2 |
Origin of Product |
United States |
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